molecular formula C11H14ClNO B14602488 6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one CAS No. 61131-69-9

6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one

Cat. No.: B14602488
CAS No.: 61131-69-9
M. Wt: 211.69 g/mol
InChI Key: PXRAVQIJEXCVFO-UHFFFAOYSA-N
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Description

6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a butylamino group attached to a chlorinated cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one typically involves the reaction of 4-chlorocyclohexa-2,4-dien-1-one with butylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclohexadienone derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexadienone derivatives.

    Substitution: Various substituted cyclohexadienone compounds.

Scientific Research Applications

6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, while the chlorocyclohexa-2,4-dien-1-one moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-Bromophenyl)(butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one
  • 6-[(Butylamino)(4-chlorophenyl)methylidene]-4-fluorocyclohexa-2,4-dien-1-one

Uniqueness

6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamino group and the chlorinated cyclohexadienone ring makes it a versatile compound for various applications.

Properties

CAS No.

61131-69-9

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(butyliminomethyl)-4-chlorophenol

InChI

InChI=1S/C11H14ClNO/c1-2-3-6-13-8-9-7-10(12)4-5-11(9)14/h4-5,7-8,14H,2-3,6H2,1H3

InChI Key

PXRAVQIJEXCVFO-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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